2-m-Tolylamino propionic acid
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Overview
Description
2-m-Tolylamino propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tolyl group attached to the amino group of propionic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-m-Tolylamino propionic acid can be achieved through several methods. One common approach involves the reaction of 2-m-toluidine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, nickel-catalyzed asymmetric hydrogenation has been reported as an effective method for the preparation of chiral α-substituted propionic acids . This method offers high enantiomeric excess and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-m-Tolylamino propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-m-Tolylamino propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-m-Tolylamino propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-m-Tolylamino propionic acid can be compared with other similar compounds, such as:
Propionic acid: A simple carboxylic acid with antimicrobial and anti-inflammatory properties.
2-(6-Methoxy-2-naphthyl) propionic acid: Known for its therapeutic activity and use in pharmaceutical compositions.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its tolyl group provides distinct chemical properties that differentiate it from other propionic acid derivatives.
Properties
IUPAC Name |
2-(3-methylanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJHRFGRRIRPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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